3-(2-Fluorophenyl)-5-methylaniline 3-(2-Fluorophenyl)-5-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18123803
InChI: InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12FN
Molecular Weight: 201.24 g/mol

3-(2-Fluorophenyl)-5-methylaniline

CAS No.:

Cat. No.: VC18123803

Molecular Formula: C13H12FN

Molecular Weight: 201.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-5-methylaniline -

Specification

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
IUPAC Name 3-(2-fluorophenyl)-5-methylaniline
Standard InChI InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3
Standard InChI Key HPSAFBPTYHFDDZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)N)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

3-(2-Fluorophenyl)-5-methylaniline (C₁₃H₁₂FN) belongs to the class of substituted anilines, where a fluorine atom is positioned at the ortho-site of a phenyl ring attached to the aniline moiety, and a methyl group occupies the meta-position relative to the amine group. This substitution pattern distinguishes it from simpler fluorinated anilines, such as 3-fluoro-5-methylaniline (CAS 52215-41-5), which lacks the phenyl substituent . Key structural attributes include:

  • Molecular weight: 203.24 g/mol

  • Functional groups: Primary amine (-NH₂), fluorine (-F), methyl (-CH₃), and phenyl (C₆H₅)

  • Spatial arrangement: The 2-fluorophenyl group introduces steric and electronic effects that may influence reactivity and intermolecular interactions .

Comparative analysis with structurally related compounds reveals that the addition of a phenyl group significantly alters properties such as boiling point, solubility, and biological activity compared to non-arylated analogs .

Synthetic Methodologies

While no explicit synthesis of 3-(2-Fluorophenyl)-5-methylaniline is documented in the provided sources, palladium-catalyzed cross-coupling reactions—commonly employed in fluorinated compound synthesis—offer plausible routes. For example, the Pd-catalyzed annulation of alkynols with bromoarenes, as demonstrated in the preparation of benzofluorenes , could be adapted to construct the 2-fluorophenyl-aniline scaffold. A hypothetical synthesis might involve:

  • Sonogashira coupling: Reaction of 2-fluoroiodobenzene with a propargylamine derivative to form the ethynyl intermediate.

  • Cyclization: Intramolecular palladium-mediated cyclization to form the aniline core .

  • Methylation: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation .

This approach mirrors methods used to synthesize 3-fluoro-5-methylaniline, where boron trifluoride-diethyl etherate facilitates key transformations . Challenges in this route may include regioselectivity control and minimizing β-elimination side reactions .

Physicochemical Properties

Data extrapolated from analogous compounds suggests the following properties for 3-(2-Fluorophenyl)-5-methylaniline:

PropertyValue (Predicted)Source CompoundReference
Boiling Point230–250°C3-Fluoro-5-methylaniline
Density1.15–1.20 g/cm³5-Fluoro-2-methylaniline
pKa3.8–4.23-Fluoro-5-methylaniline
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Fluorinated anilines

The fluorine atom’s electronegativity and the phenyl group’s hydrophobicity likely reduce aqueous solubility compared to non-fluorinated anilines . Stability under ambient conditions is anticipated, though storage in inert atmospheres is recommended to prevent oxidation .

Research Gaps and Future Directions

The absence of direct studies on 3-(2-Fluorophenyl)-5-methylaniline highlights several research opportunities:

  • Synthetic optimization: Developing efficient, scalable routes with high regioselectivity.

  • Crystallographic studies: Resolving the compound’s three-dimensional structure to inform drug design.

  • Biological screening: Evaluating affinity for neurological targets (e.g., mGluR5, serotonin receptors) and cytotoxic potential.

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